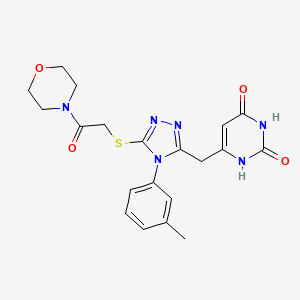
1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known by the name "thiolutin" and has been found to have several biochemical and physiological effects.
科学的研究の応用
1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea has been extensively studied for its potential applications in various fields such as medicine, agriculture, and biotechnology. In medicine, this compound has been found to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea has been found to have antifungal properties and can be used as a fungicide to protect crops from fungal infections. In biotechnology, this compound has been used as a tool to study gene expression and protein synthesis.
作用機序
The mechanism of action of 1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes involved in various biological processes. For example, it has been found to inhibit the activity of RNA polymerase, which is involved in the transcription of DNA into RNA. It has also been found to inhibit the activity of chitin synthase, which is involved in the synthesis of chitin, a component of fungal cell walls.
Biochemical and Physiological Effects:
1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea has several biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of using 1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea in lab experiments is its broad-spectrum activity against bacteria and fungi. This makes it a useful tool for studying the mechanisms of action of these microorganisms. However, one of the limitations of using this compound is its toxicity. It can be toxic to both humans and animals, and care must be taken when handling it in the lab.
将来の方向性
There are several future directions for research on 1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of new applications for this compound in medicine, agriculture, and biotechnology. Finally, there is a need for further studies to understand the mechanism of action of 1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea and its potential toxicity. These studies will help to optimize the use of this compound in various fields and ensure its safe and effective use.
合成法
The synthesis of 1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea involves the reaction of 3,3,5-trimethylcyclohexanone with thiourea in the presence of a base such as sodium hydroxide. The reaction yields 1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea as a white crystalline solid. This synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.
特性
IUPAC Name |
1-(2-hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2OS/c1-9-6-10(8-12(2,3)7-9)14-11(16)13-4-5-15/h9-10,15H,4-8H2,1-3H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVUHHONVJIBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=S)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3-(3,3,5-trimethylcyclohexyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2843570.png)
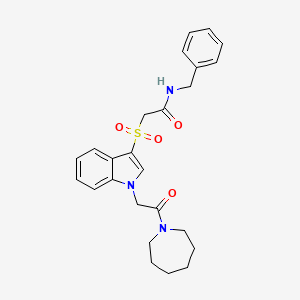
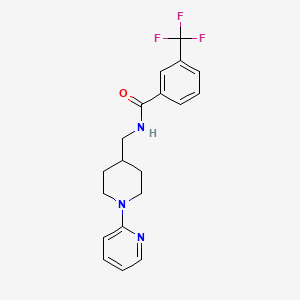


![2-(3-Cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-[2-[[2-(3-cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2843576.png)
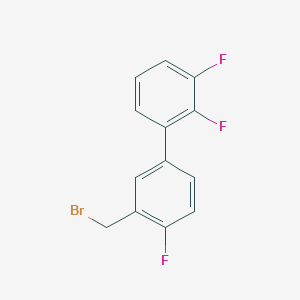
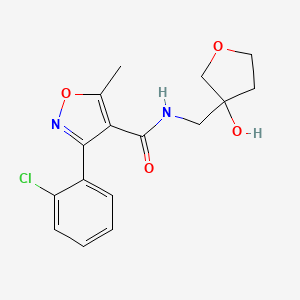
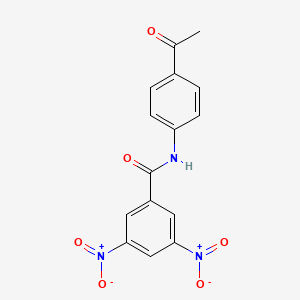
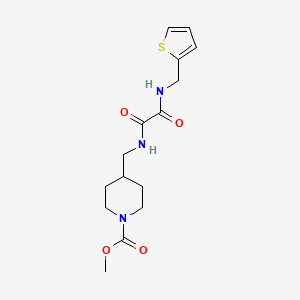
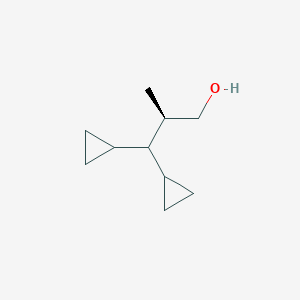
![Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2843588.png)
